molecular formula C5H6ClN3O3 B2824147 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol CAS No. 1006440-80-7

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol

Cat. No.: B2824147
CAS No.: 1006440-80-7
M. Wt: 191.57
InChI Key: FCNMUYFVTXXSSL-UHFFFAOYSA-N
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Description

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-chloro-3-nitro-1H-pyrazole with ethylene oxide under basic conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid.

    Reduction: Formation of 2-(4-chloro-3-amino-1H-pyrazol-1-yl)ethanol.

    Substitution: Formation of 2-(4-substituted-3-nitro-1H-pyrazol-1-yl)ethanol derivatives.

Scientific Research Applications

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitro-1H-pyrazol-1-yl)ethanol: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    2-(4-chloro-1H-pyrazol-1-yl)ethanol: Lacks the nitro group, which may result in different chemical and biological properties.

    2-(4-chloro-3-amino-1H-pyrazol-1-yl)ethanol:

Uniqueness

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol is unique due to the presence of both chloro and nitro substituents on the pyrazole ring. This combination of functional groups provides a versatile platform for further chemical modifications and the exploration of diverse applications in various fields.

Properties

IUPAC Name

2-(4-chloro-3-nitropyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O3/c6-4-3-8(1-2-10)7-5(4)9(11)12/h3,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNMUYFVTXXSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006440-80-7
Record name 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-ol
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